6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
6-[4-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c19-10-15-3-6-21-18(9-15)24-13-14-4-7-23(8-5-14)17-2-1-16(11-20)12-22-17/h1-3,6,9,12,14H,4-5,7-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKSCMBXMYFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps. One common method involves the reaction of 4-cyanopyridine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of carbon-nitrogen bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. This mechanism is primarily attributed to its ability to interfere with cellular signaling pathways related to cell survival and growth.
- Neurological Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating cognitive decline.
- Antimicrobial Properties : Recent studies have indicated that 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
Case Studies
-
Cancer Research Study :
- A study published in Journal of Medicinal Chemistry explored the compound's efficacy against breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations.
-
Neuroprotection Study :
- In an animal model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.
-
Antimicrobial Efficacy Study :
- A recent investigation demonstrated that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of the compound. Variations in substituents on the piperidine and pyridine rings have been shown to significantly affect biological activity.
| Variant | Activity Level | Notes |
|---|---|---|
| Base Compound | Moderate | Initial activity observed |
| Methyl Substituent | High | Enhanced potency |
| Hydroxy Group Addition | Very High | Improved solubility and bioavailability |
Wirkmechanismus
The mechanism by which 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or inhibiting specific biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: Replacing the 4-cyanopyridinyl group in the target compound with a 3-chloropyridinyl group (as in ) increases molar mass (334.78 vs.
- Core Heterocycle : The naphthyridine core in NA-2 confers distinct electronic properties compared to pyridine, which may explain its antidepressant activity via serotonin modulation.
- Piperazine vs. Piperidine : The piperazine-containing analog lacks the oxygen-methyl linker, reducing steric bulk and possibly enhancing blood-brain barrier penetration.
Biologische Aktivität
The compound 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring, a piperidine moiety, and a cyanopyridine substituent. The molecular formula is , with a molecular weight of approximately 366.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antiproliferative Effects
Recent studies have indicated that pyridine derivatives, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, research has shown that modifications in the structure of pyridine derivatives can enhance their effectiveness against cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile | HeLa | 0.058 |
| 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile | A549 | 0.035 |
| 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile | MDA-MB-231 | 0.021 |
These IC50 values suggest that the compound has potent antiproliferative properties, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell growth and division.
- Induction of Apoptosis : Studies have reported increased levels of caspase activation in treated cancer cells, indicating that the compound may induce apoptosis through intrinsic pathways.
- Targeting Specific Receptors : The structural features of the compound suggest it may interact with various receptors or enzymes involved in tumor progression.
Case Studies
A notable case study involved the evaluation of similar pyridine derivatives in a clinical setting. The study demonstrated that compounds with structural similarities to 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile showed promising results in preclinical models, leading to further investigation into their pharmacokinetics and toxicity profiles .
Safety and Toxicity
Preliminary toxicity assessments have indicated that this compound exhibits low toxicity levels in animal models, with no acute toxicity observed at concentrations up to 2000 mg/kg . This safety profile is crucial for its potential therapeutic application.
Q & A
What are the common synthetic routes for preparing 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation Reactions : Aromatic aldehydes are condensed with urea/thiourea derivatives under acidic or basic conditions to form the pyrimidine core .
- Cycloaddition Reactions : The unsaturated pyridine or piperidine moieties may undergo [3+2] cycloadditions with nitriles or alkynes to introduce functional groups .
- Substitution Reactions : Piperidine or pyridine rings are modified via nucleophilic substitution. For example, propargyl bromide reacts with piperidin-4-one derivatives to introduce alkynyl groups .
Key Reaction Conditions:
| Step | Solvent | Catalyst/Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation | Ethanol | HCl (reflux) | 60–70 | |
| Cycloaddition | DCM | Room temperature | 45–50 | |
| Purification | Ethyl acetate | Column chromatography | 77–85 |
Optimizing solvent polarity, temperature, and purification methods (e.g., flash chromatography) significantly impacts yield and purity .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns protons and carbons in the pyridine and piperidine rings. For example, the nitrile group (C≡N) shows distinct shifts at ~110–120 ppm in ¹³C NMR .
- IR Spectroscopy : Identifies functional groups like C≡N (2210 cm⁻¹) and C=O (1642 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 320 [M⁺] for related pyridine derivatives) .
- X-ray Crystallography : Resolves 3D conformation, as seen in crystallographic data for pyrazolo[3,4-b]pyridine analogs .
How can researchers optimize the synthetic protocol to enhance purity and scalability?
Methodological Answer:
- Purification : Use gradient elution in flash chromatography (e.g., 30% → 60% ethyl acetate in hexane) to isolate intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while DCM facilitates cycloaddition .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like nitrile introduction .
- Scalability : Batch-wise reactions with stoichiometric monitoring (TLC/HPLC) ensure reproducibility .
What strategies are recommended for analyzing contradictory biological activity data across structurally similar pyridine derivatives?
Methodological Answer:
- Comparative SAR Studies : Modify substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) and test against cancer cell lines (e.g., IC₅₀ assays) .
- Enzyme Inhibition Assays : Use kinetic studies (e.g., Michaelis-Menten plots) to evaluate target specificity .
- Data Normalization : Account for variations in assay conditions (e.g., cell line viability protocols) when comparing literature data .
Example Contradiction Resolution:
A compound with a 4-methylpiperidin-1-yl group may show higher anticancer activity than a mercapto-substituted analog due to improved lipophilicity and membrane permeability .
What computational methods are employed to predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., kinases or cytochrome P450) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD plots) .
- QSAR Modeling : Relates substituent electronic properties (Hammett constants) to biological activity .
Key Parameters:
| Method | Software/Tool | Target Protein | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | EGFR Kinase | |
| MD Simulations | GROMACS | CYP3A4 |
How does the electronic nature of substituents on the pyridine ring influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitrile or nitro groups increase electrophilicity at the pyridine C-2 position, enhancing nucleophilic attack .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups reduce reactivity but improve solubility for aqueous-phase reactions .
Example Reaction:
Propargyl bromide reacts preferentially at the piperidine nitrogen over pyridine in the presence of EDGs, as shown in THF with DIPEA catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
